methyl(2-methyl-2-phenylpropyl)amine
Description
Contextualization within N-methylated Phenylpropylamine Derivatives
Phenylpropylamine and its derivatives form a significant class of compounds in medicinal chemistry. The introduction of a methyl group to the amine nitrogen, a process known as N-methylation, can significantly alter the pharmacological and pharmacokinetic properties of the parent molecule. This modification can influence a compound's potency, selectivity for biological targets, metabolic stability, and ability to cross the blood-brain barrier.
Methyl(2-methyl-2-phenylpropyl)amine is structurally related to phentermine (2-methyl-1-phenylpropan-2-amine), a well-known compound. The key distinction is the presence of a methyl group on the nitrogen atom in this compound, which classifies it as a tertiary amine, whereas phentermine is a primary amine. This structural difference is pivotal in defining its chemical behavior and potential biological activity.
Table 1: Structural Comparison of Related Phenylpropylamine Derivatives
| Compound Name | Structure | Amine Type |
| Phentermine | C6H5CH2C(CH3)2NH2 | Primary |
| This compound | C6H5CH2C(CH3)2NHCH3 | Tertiary |
Significance in Contemporary Chemical and Pharmacological Investigations
While specific research on this compound is not extensively documented in publicly available literature, its structural class, the 2-methyl-1-phenyl-2-propanamine derivatives, has been identified as a key scaffold in the development of certain therapeutic agents. A Chinese patent discloses a synthesis method for 2-methyl-1-substituted phenyl-2-propanamine compounds, highlighting their potential application in the preparation of β2-adrenergic receptor agonists. google.com These agonists are a class of drugs used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). google.com
The significance of this compound in this context lies in its potential role as a synthetic intermediate or a structural analog in the exploration of new drug candidates. The N-methyl group can modulate the compound's interaction with the β2-adrenergic receptor, potentially leading to altered potency, selectivity, or duration of action compared to its non-methylated counterparts. Further investigation into this specific molecule could, therefore, contribute to the broader understanding of the structure-activity relationships within this class of potential therapeutics.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 40278-47-5 |
| Molecular Formula | C11H17N |
| Molecular Weight | 163.26 g/mol |
Structure
2D Structure
Properties
IUPAC Name |
N,2-dimethyl-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-11(2,9-12-3)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAULHYUJKOOAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Methyl 2 Phenylpropyl Amine and Analogues
Established Chemical Synthesis Pathways for Phenylpropylamine Scaffolds
The construction of the phenylpropylamine framework is a cornerstone of medicinal and organic chemistry. nih.gov Established methods often involve multi-step sequences that allow for precise control over the substitution pattern of the final molecule.
Reductive Amination Strategies in Derivative Synthesis
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. frontiersin.org This reaction typically proceeds in one pot by reacting an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgwikipedia.org
For the synthesis of a primary amine precursor to methyl(2-methyl-2-phenylpropyl)amine, a potential starting material is 2-methyl-2-phenylpropanal. The synthesis of this aldehyde has been reported from the oxidation of 2-methyl-2-phenyl-propan-1-ol using a sulfur trioxide pyridine (B92270) complex and triethylamine (B128534) in dimethyl sulfoxide, affording the crude aldehyde in high yield (91.6%). chemicalbook.com Subsequent reductive amination with methylamine (B109427) would then yield the target tertiary amine.
The choice of reducing agent is critical for the success of reductive amination. Common reagents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, each with its own reactivity profile and tolerance for other functional groups. jk-sci.com For the synthesis of tertiary amines from ketones, which can be challenging due to steric hindrance, trichlorosilane (B8805176) with a Lewis base activator has been shown to be effective. researchgate.net
Classical named reactions such as the Leuckart-Wallach and Eschweiler-Clarke reactions also fall under the umbrella of reductive amination. The Leuckart-Wallach reaction utilizes formic acid or its derivatives as both the reducing agent and, in the case of ammonium (B1175870) formate, the amine source, typically at high temperatures. wikipedia.orgmdma.chmdpi.com The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines using formaldehyde (B43269) and formic acid, and it is a direct route to tertiary amines without the formation of quaternary ammonium salts. wikipedia.orgjk-sci.com This method could be employed to convert 2-methyl-2-phenylpropylamine to its N-methylated counterpart.
| Reaction Type | Carbonyl Precursor | Amine Source | Reducing Agent/Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|
| General Reductive Amination | Aldehyde/Ketone | Primary/Secondary Amine | NaBH4, NaBH3CN, NaBH(OAc)3 | Varies | jk-sci.com |
| Hindered Tertiary Amine Synthesis | Ketone | Secondary Aryl Amine | Trichlorosilane/TMEDA | High | researchgate.net |
| Leuckart-Wallach Reaction | Ketone/Aldehyde | Ammonium formate/Formamide | Formic acid | Varies | mdma.chmdpi.com |
| Eschweiler-Clarke Methylation | - | Primary/Secondary Amine | Formaldehyde/Formic acid | Good to Excellent | wikipedia.org |
Multi-step Reaction Sequences for Substituted Phenylpropylamines
The synthesis of complex substituted phenylpropylamines often necessitates a multi-step approach to install the desired functional groups in the correct positions. uva.nl A plausible multi-step synthesis for this compound could commence from commercially available precursors, illustrating key organic transformations.
One potential route involves the use of benzyl (B1604629) cyanide as a starting material. Reaction of benzyl cyanide with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) would form a ketimine intermediate after the initial addition, which upon acidic workup would hydrolyze to 2-phenyl-2-propanone. Subsequent reductive amination of this ketone with methylamine would yield the desired product.
Alternatively, a route starting from 2-phenylpropionaldehyde could be envisioned. A Grignard reaction with methylmagnesium bromide would yield 2-phenyl-2-butanol. Oxidation of this secondary alcohol would provide 2-phenyl-2-butanone, which could then be subjected to reductive amination with methylamine.
A documented synthesis of a related compound, 2-methyl-1-substituted phenyl-2-propyl amine, involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation. This multi-step process highlights the versatility of classical organic reactions in constructing complex amine scaffolds.
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation | Reference |
|---|---|---|---|---|---|
| 1 | Benzyl cyanide | 1. CH3MgBr (2 eq.), 2. H3O+ | 2-Phenyl-2-propanone | Grignard Reaction & Hydrolysis | - |
| 2 | 2-Phenyl-2-propanone | CH3NH2, Reducing Agent | This compound | Reductive Amination | - |
| 1 | Substituted benzyl halide | Isobutyronitrile, Base | 2-Methyl-1-substituted phenyl-2-butyronitrile | Alkylation | - |
| 2 | 2-Methyl-1-substituted phenyl-2-butyronitrile | H3O+ | 2-Methyl-1-substituted phenyl-2-butyric acid | Hydrolysis | - |
| 3 | 2-Methyl-1-substituted phenyl-2-butyric acid | (COCl)2, NaN3, heat, H2O | 2-Methyl-1-substituted phenyl-2-propylamine | Curtius Rearrangement | - |
Novel Synthetic Approaches and Yield Optimization
Recent advancements in catalysis have led to the development of novel and more efficient methods for the synthesis of amines, with a focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. univ-lille.fr For the synthesis of tertiary amines, new catalysts are being explored to overcome the steric challenges associated with their formation. researchgate.net
The use of novel catalysts, such as those based on iridium or cobalt, has shown promise in the reductive amination of ketones to produce primary, secondary, and tertiary amines with high selectivity and yields. kanto.co.jpnih.gov These catalysts can operate under milder conditions than traditional methods and exhibit a broad substrate scope.
Yield optimization in reductive amination is a critical aspect of process development. Factors such as the choice of catalyst, solvent, temperature, pressure, and the nature of the reducing agent all play a significant role. For instance, in the synthesis of N-alkyl-N-aryl amines, supported platinum catalysts have demonstrated advantages in terms of selectivity and yield. frontiersin.org
Biocatalytic Production of Chiral Phenylpropylamine Derivatives
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high stereoselectivity and mild reaction conditions. nih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases are increasingly being used to produce enantiomerically pure amines, which are valuable intermediates in the pharmaceutical industry. nih.gov
Whole-Cell Biocatalysis Utilizing Engineered Microorganisms
Whole-cell biocatalysis utilizes entire microbial cells, such as engineered E. coli, to perform desired chemical transformations. This approach has the advantage of in-situ cofactor regeneration, which is often a requirement for redox enzymes used in amine synthesis. Engineered microorganisms can be designed to overexpress specific enzymes, leading to high catalytic activity and product yields.
For the synthesis of chiral phenylpropylamine derivatives, whole-cell systems expressing transaminases have been successfully employed. For example, the asymmetric synthesis of (S)-1-methyl-3-phenylpropylamine has been achieved with high enantiomeric excess (>99%) and a reaction yield of 90.2% using whole cells of Vibrio fluvialis JS17, which contains an (S)-specific ω-transaminase. mdma.ch
Enzymatic Transformations in Stereoselective Synthesis
The use of isolated enzymes offers a more controlled approach to biocatalysis, avoiding potential side reactions from other cellular components. Transaminases are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org Protein engineering has been instrumental in expanding the substrate scope and improving the stability and activity of these enzymes. nih.gov
Imine reductases (IREDs) are another class of enzymes that have gained prominence for the synthesis of chiral amines, including secondary and tertiary amines. nih.gov These enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine. The development of novel IREDs through techniques like metagenomic screening has expanded the range of accessible chiral amine products. nih.gov
Furthermore, methyltransferases represent a class of enzymes that can be used for the selective N-methylation of amines, offering a biocatalytic alternative to chemical methods like the Eschweiler-Clarke reaction. nih.govnih.gov The use of engineered methyltransferases in enzymatic cascades allows for the regioselective methylation of various nitrogen-containing heterocycles and potentially primary and secondary amines. nih.govnih.gov
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Advantages | Reference |
|---|---|---|---|---|---|
| Transaminase (ω-TA) | Asymmetric amination | Prochiral ketone | Chiral primary amine | High enantioselectivity | nih.govfrontiersin.org |
| Amine Dehydrogenase (AmDH) | Reductive amination | Ketone/Aldehyde | Chiral amine | Direct amination with ammonia | nih.gov |
| Imine Reductase (IRED) | Asymmetric imine reduction | Imine (from ketone/amine) | Chiral secondary/tertiary amine | Access to secondary and tertiary amines | nih.gov |
| Methyltransferase | N-methylation | Primary/Secondary amine | Methylated amine | High regioselectivity | nih.govnih.gov |
Preclinical Pharmacological Investigations of Methyl 2 Methyl 2 Phenylpropyl Amine and Derivatives
Modulation of Neurotransmitter Transporter Systems
Monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmission by clearing their respective monoamines from the synaptic cleft. nih.gov These transporters are primary targets for a wide range of therapeutic agents used in the treatment of various neuropsychiatric disorders. nih.govidrblab.org The interaction of novel compounds with these transporters is a key area of preclinical investigation.
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synapse, thereby terminating its action. nih.gov It is a well-established target for antidepressant medications, particularly selective serotonin reuptake inhibitors (SSRIs). idrblab.orgnih.gov While extensive research has been conducted on various SERT inhibitors, specific preclinical data detailing the direct inhibitory activity of methyl(2-methyl-2-phenylpropyl)amine on SERT uptake is not extensively documented in publicly available literature. However, the broader class of phenylpropylamine derivatives has been a source of potent SERT ligands. For instance, fluoxetine (B1211875), a notable SSRI, is chemically described as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, highlighting the relevance of the phenylpropylamine scaffold in SERT inhibition. researchgate.net Further research into novel derivatives, such as 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, continues to explore modifications of core structures to achieve potent SERT inhibition. nih.gov
The norepinephrine transporter (NET) manages the reuptake of norepinephrine, playing a vital role in mood, alertness, and attention. nih.gov Inhibition of NET is a therapeutic strategy for conditions like depression and attention deficit hyperactivity disorder (ADHD). nih.gov Compounds such as reboxetine (B1679249) and atomoxetine (B1665822) are known selective NET inhibitors. nih.gov Specific studies on the direct interaction and inhibition of NET by this compound are limited. However, the N-methyl-3-phenylpropylamine framework is a core component of several known NET ligands. For example, (R)-N-methyl-3-(3-iodopyridin-2-yloxy)-3-phenylpropylamine has been developed as a high-affinity probe for NET, demonstrating that this chemical structure is highly compatible with binding to the transporter. nih.govresearchgate.net
The dopamine transporter (DAT) is critical for regulating dopamine levels in the brain and is a primary target for psychostimulants and medications for conditions like ADHD. johnshopkins.edunih.gov The study of DAT inhibitors is an active area of research for developing treatments for dopamine-related disorders. researchgate.netnih.gov Preclinical investigations focusing specifically on this compound's binding affinity and uptake inhibition at DAT are not readily found in the scientific literature. Nevertheless, the potential for related structures to interact with DAT has been explored. For example, research into N-methyl amine-substituted derivatives of fluoxetine revealed that these analogs could act as inhibitors of the human dopamine transporter (hDAT), suggesting that modifications to the phenylpropylamine backbone can shift selectivity toward DAT. researchgate.net Structure-activity relationship studies of other DAT inhibitors, such as 2-substituted 3β-phenyltropane derivatives, also provide insight into the types of molecular interactions that govern binding and inhibition at this transporter. researchgate.net
Enzyme Inhibition and Activation Studies
Beyond neurotransmitter systems, the interaction of chemical compounds with specific enzymes is a critical aspect of pharmacological investigation, revealing potential therapeutic applications in diverse areas, from infectious diseases to neurodegenerative disorders.
Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis, responsible for the final condensation step in the biosynthesis of mycolic acids, which are critical components of the mycobacterial cell wall. acs.orgmdpi.com The thioesterase (TE) domain of Pks13 is a validated target for the development of new anti-tubercular agents. mdpi.comnih.govnih.govnih.gov
In the course of structure-guided optimization of novel Pks13 inhibitors, a derivative of this compound was synthesized and evaluated. Specifically, the compound 3-(3,4-Dimethoxyphenyl)-N-(2-methyl-2-phenyl-propyl)-1,2,4-oxadiazole-5-carboxamide demonstrated inhibitory activity against the Pks13 TE domain. acs.org However, introducing methyl groups on the ethyl linker next to the phenyl group, as seen in this compound, was found to be detrimental to Pks13 potency compared to other analogs in the same series. nih.gov
Table 1: Pks13 Thioesterase Domain Inhibition by a this compound Derivative Data sourced from a study on novel Pks13 inhibitors. acs.orgnih.gov
| Compound Name | Structure | Target | Activity (IC50) | Whole-Cell Activity (MIC) |
|---|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-N-(2-methyl-2-phenyl-propyl)-1,2,4-oxadiazole-5-carboxamide | Derivative of this compound | Pks13 Thioesterase Domain | > 50 µM | > 128 µM |
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. nih.govfrontiersin.org Inhibition of MAO, particularly MAO-B, is a therapeutic strategy for Parkinson's disease, as it reduces the degradation of dopamine. mdpi.com
Direct experimental data on the modulation of MAO activity by this compound is not available in the reviewed literature. However, the broader class of phenylalkylamines includes compounds known to interact with MAO. For example, 1-Benzylcyclopropylamine, a cyclopropane (B1198618) analog of phenethylamine (B48288), has been shown to be a potent mechanism-based inactivator of monoamine oxidase. nih.gov Furthermore, various synthetic compounds incorporating phenyl and amine moieties have been evaluated as MAO inhibitors. For instance, N-methyl-2-phenylmaleimides were found to be potent competitive inhibitors of MAO-B. nih.gov These findings suggest that the this compound scaffold could potentially interact with MAO enzymes, though specific inhibitory or activation studies are required to confirm this.
Cellular and Molecular Signaling Pathway Investigations
Detailed investigations into how a compound modulates intracellular signaling cascades are fundamental to understanding its pharmacological profile. For this compound, such data is currently not available.
Adenylyl cyclase is a critical enzyme in the cyclic AMP (cAMP) signaling pathway, which is involved in a vast array of cellular responses. The ability of a compound to either activate or inhibit this enzyme can have profound physiological effects. Research on structurally related compounds, such as certain substituted amphetamines, has indicated that they can indirectly influence cAMP levels through their interaction with G-protein coupled receptors. However, direct studies measuring the effect of this compound on adenylyl cyclase activity have not been reported. Consequently, there is no available data to populate a table on its potency or efficacy in modulating this enzyme.
Table 1: Effect of this compound on Adenylyl Cyclase Activity
| Assay Type | Cell Line/Tissue | Outcome | IC50/EC50 (µM) |
|---|
Phospholipase C (PLC) is another key enzyme in signal transduction, responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway is crucial for regulating intracellular calcium levels and activating protein kinase C. While some psychoactive compounds in the broader phenethylamine class have been shown to interact with receptors that couple to PLC, no specific data exists for this compound. Therefore, its capacity to activate or inhibit PLC remains unknown.
Table 2: Effect of this compound on Phospholipase C Activity
| Assay Type | Cell Line/Tissue | Outcome | IC50/EC50 (µM) |
|---|
In Vitro Studies on Cell Proliferation and Biochemical Effects
The in vitro assessment of a compound's effect on cell proliferation is a standard component of preclinical evaluation to identify potential therapeutic applications or cytotoxic effects. Similarly, broader biochemical assays can reveal a compound's metabolic fate and its impact on various enzymatic activities. For this compound, there is a notable absence of such studies in the scientific literature. Research into the antiproliferative effects of other, structurally distinct, N-alkylated compounds has been conducted, but these findings cannot be extrapolated to the specific molecule .
Table 3: In Vitro Effects of this compound on Cell Proliferation
| Cell Line | Assay Type | Outcome | GI50/IC50 (µM) |
|---|
Table 4: Summary of Other In Vitro Biochemical Effects of this compound
| Assay Target | Method | Key Findings |
|---|
Metabolic Pathways and Biotransformation of Methyl 2 Methyl 2 Phenylpropyl Amine Analogues
In Vitro Metabolic Studies Using Hepatic Microsomes and Other Enzyme Systems
In vitro models are indispensable tools for elucidating the metabolic pathways of new chemical entities. Liver microsomes, which are vesicular fragments of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comnih.gov These enzyme systems are central to the Phase I metabolism of a vast array of compounds. mdpi.comresearchgate.net
Studies on analogues of methyl(2-methyl-2-phenylpropyl)amine, such as mephentermine (B94010) and phentermine, have utilized hepatic microsomal preparations from various species, including rats, to investigate their metabolic fate. nih.govnih.gov These in vitro systems, when supplemented with necessary cofactors like NADPH, can effectively simulate the oxidative metabolism that occurs in the liver. evotec.com The rate of disappearance of the parent compound over time in these assays provides an indication of its metabolic stability. researchgate.net
For N-substituted phenylethylamine derivatives, in vitro studies with human liver microsomes and cDNA-expressed CYP enzymes have been employed to identify the specific isoforms responsible for their metabolism. For instance, the metabolism of N-methyl,N-propargyl-2-phenylethylamine was found to be catalyzed by CYP2B6, CYP2C19, and CYP2D6. nih.gov Given the structural similarities, it is highly probable that these same CYP isoforms are involved in the biotransformation of this compound. The investigation into the metabolism of mephentermine using rat liver microsomal preparations further supports the role of these subcellular fractions in identifying key metabolic routes. nih.gov
Table 1: In Vitro Systems for Studying Drug Metabolism
| In Vitro System | Description | Key Enzymes | Relevant Cofactors |
| Hepatic Microsomes | Vesicular fragments of the endoplasmic reticulum from liver cells. | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO) | NADPH, NADH |
| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes. | Phase I and Phase II enzymes | Endogenously present |
| cDNA-Expressed Enzymes | Specific drug-metabolizing enzymes produced in cell lines. | Individual CYP isoforms (e.g., CYP2D6, CYP3A4) | Dependent on the specific enzyme system |
| Cytosolic Fractions | The soluble component of the cell cytoplasm. | Dehydrogenases, Aldehyde oxidases | NAD+, NADP+ |
Identification and Characterization of Major Metabolites
The biotransformation of this compound is expected to yield several metabolites through various enzymatic reactions. Based on studies of structurally related compounds like mephentermine and phentermine, the major metabolites can be predicted. nih.govnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in the identification and characterization of these metabolic products.
For mephentermine, which is structurally analogous to this compound, the primary metabolic pathway involves N-demethylation to produce phentermine. oup.com This is then followed by the metabolism of phentermine itself. The major metabolites of phentermine include N-hydroxyphentermine and p-hydroxyphentermine. nih.govdrugbank.com Therefore, the anticipated major metabolites of this compound are:
Phentermine : Formed via N-demethylation of the parent compound.
N-hydroxythis compound : Resulting from N-oxidation of the parent compound.
p-hydroxy-methyl(2-methyl-2-phenylpropyl)amine : Formed through aromatic hydroxylation of the parent compound.
N-hydroxyphentermine : A subsequent metabolite of phentermine. nih.gov
p-hydroxyphentermine : Another metabolite of phentermine, which can also be formed from the p-hydroxylation of mephentermine followed by N-demethylation. nih.gov
Studies with rat liver microsomes have confirmed the formation of phentermine and p-hydroxyphentermine from mephentermine. nih.gov Furthermore, N-oxidation has been identified as a significant metabolic pathway for phentermine in some species. researchgate.net
Table 2: Predicted Major Metabolites of this compound
| Metabolite | Precursor | Metabolic Reaction |
| Phentermine | This compound | N-demethylation |
| N-hydroxythis compound | This compound | N-oxidation |
| p-hydroxy-methyl(2-methyl-2-phenylpropyl)amine | This compound | Aromatic p-hydroxylation |
| N-hydroxyphentermine | Phentermine | N-oxidation |
| p-hydroxyphentermine | Phentermine, p-hydroxy-methyl(2-methyl-2-phenylpropyl)amine | Aromatic p-hydroxylation, N-demethylation |
Biochemical Pathways of Compound Biotransformation
The biotransformation of this compound involves several key biochemical pathways, primarily categorized as Phase I reactions. nih.gov These reactions introduce or expose functional groups on the parent molecule, generally increasing its polarity and facilitating its excretion.
The principal biochemical pathways involved are:
N-dealkylation : This is a common metabolic route for compounds with N-alkyl substituents. In the case of this compound, the N-methyl group is removed to form phentermine. This reaction is primarily catalyzed by cytochrome P450 enzymes. nih.gov
N-oxidation : This pathway involves the oxidation of the nitrogen atom, leading to the formation of N-hydroxy metabolites. drugbank.com For phentermine, N-hydroxylation is a known metabolic step. nih.gov
Aromatic Hydroxylation : This reaction introduces a hydroxyl group onto the phenyl ring of the molecule, typically at the para-position, resulting in the formation of phenolic metabolites. nih.gov This process is also mediated by CYP enzymes. nih.gov
Following these Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate their elimination from the body. For instance, p-hydroxyphentermine can be conjugated to form a p-hydroxyphentermine conjugate, which has been identified as a major final metabolite of phentermine in rats. nih.gov
Advanced Analytical Methodologies for Methyl 2 Methyl 2 Phenylpropyl Amine Research
Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Quantitative Analysis and Identification
Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) stands as a cornerstone for the definitive identification and precise quantification of methyl(2-methyl-2-phenylpropyl)amine in various matrices. This technique offers unparalleled selectivity and sensitivity by separating the compound from complex mixtures followed by its fragmentation into characteristic product ions.
The development of a robust LC/MS/MS method involves the careful optimization of several parameters to achieve the desired analytical performance. A reversed-phase chromatographic approach is typically employed, utilizing a C18 column to effectively retain the analyte. The mobile phase composition, often a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous component containing a modifier such as formic acid or ammonium (B1175870) acetate, is critical for achieving good peak shape and separation.
In the mass spectrometer, electrospray ionization (ESI) in the positive ion mode is commonly used to generate the protonated molecule [M+H]⁺ of this compound. For quantitative analysis, the instrument is operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion ([M+H]⁺) and monitoring its transition to one or more specific product ions generated through collision-induced dissociation (CID). This high specificity minimizes interference from other components in the sample matrix.
Table 1: Illustrative LC/MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometric Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Precursor > Product) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and collision energies must be empirically determined for this compound.
High-Performance Liquid Chromatography with Ultraviolet (HPLC/UV) Detection
High-performance liquid chromatography with ultraviolet (HPLC/UV) detection is a widely accessible and reliable technique for the quantification of this compound, particularly for purity assessments and in formulations where high sensitivity is not the primary requirement. The method relies on the principle that the analyte absorbs light at a specific wavelength in the UV spectrum.
Similar to LC/MS/MS, a reversed-phase HPLC method is typically developed. The choice of stationary phase, mobile phase composition, and flow rate are optimized to achieve a symmetrical peak for this compound with a reasonable retention time and good resolution from any impurities. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, which is determined by acquiring a UV spectrum of a pure standard. This ensures the highest possible sensitivity for the analysis. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Table 2: Representative HPLC/UV Method Parameters for this compound
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined (typically in the 200-220 nm range for phenylalkylamines) |
General Chromatographic and Spectrometric Techniques for Purity and Identity Confirmation
Beyond quantitative analysis, a suite of chromatographic and spectrometric techniques is essential for the comprehensive characterization of this compound, ensuring its identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for the analysis of volatile impurities and for providing complementary structural information. The compound may require derivatization to improve its volatility and chromatographic behavior. The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is indispensable for the unambiguous confirmation of the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific chemical bonds, such as N-H, C-H, and C-N, which can help to confirm the identity of the compound.
Table 3: Summary of Techniques for Identity and Purity Confirmation
| Technique | Purpose | Information Obtained |
| GC-MS | Identification of volatile impurities, structural confirmation | Mass spectrum with characteristic fragmentation pattern |
| ¹H and ¹³C NMR | Unambiguous structure elucidation | Chemical shifts, coupling constants, and signal integration |
| IR Spectroscopy | Functional group identification | Absorption bands corresponding to specific chemical bonds |
The synergistic use of these advanced analytical methodologies enables a thorough and reliable characterization of this compound, which is fundamental for any scientific investigation or application of this compound.
Future Research Trajectories for Methyl 2 Methyl 2 Phenylpropyl Amine Studies
Exploration of Novel Pharmacological Targets
The classical understanding of phentermine-like compounds centers on their activity as indirect sympathomimetic amines, primarily increasing the synaptic concentrations of norepinephrine (B1679862) and dopamine (B1211576). researchgate.net However, future research on methyl(2-methyl-2-phenylpropyl)amine is poised to investigate a broader range of molecular targets to unlock new therapeutic potentials and a deeper understanding of its physiological effects.
A key area of future investigation is the exploration of multi-target agents. Research into novel amphetamine derivatives has shown that it is possible to design compounds that not only interact with the serotonin (B10506) and noradrenaline transporters (SERT and NET) but also exhibit high affinity for other receptors, such as the histamine (B1213489) H3 receptor (H3R). mdpi.comnih.gov Such polypharmacology could lead to the development of agents with unique therapeutic profiles, for instance, for the treatment of depression. mdpi.comnih.gov
Another promising avenue is the investigation of the vesicular monoamine transporter 2 (VMAT2) as a pharmacological target. nih.gov VMAT2 is crucial for the packaging of monoamines into synaptic vesicles, and its modulation can significantly impact neurotransmitter release. nih.gov By studying the interaction of this compound with VMAT2, researchers could uncover novel mechanisms to treat conditions related to monoaminergic dysfunction, including substance abuse disorders. nih.gov
Furthermore, the trace amine-associated receptor 1 (TAAR1) has emerged as a significant regulator of monoamine transporter function. nih.gov As an intracellular receptor, TAAR1 can modulate the activity of dopamine and norepinephrine transporters. Investigating the potential activity of this compound at TAAR1 could reveal new insights into its regulatory effects on monoaminergic neurotransmission. The repurposing of amphetamine-like molecules for conditions such as post-traumatic stress disorder (PTSD), as seen with MDMA, also opens up the possibility that these compounds may have effects on novel targets and pathways yet to be fully elucidated. mdpi.com
| Potential Novel Target | Rationale for Exploration | Potential Therapeutic Application |
| Histamine H3 Receptor (H3R) | Potential for multi-target antidepressant effects when combined with SERT/NET inhibition. mdpi.comnih.gov | Depression |
| Vesicular Monoamine Transporter 2 (VMAT2) | Modulation of monoamine packaging and release could offer new treatments for substance abuse. nih.gov | Substance Abuse Disorders |
| Trace Amine-Associated Receptor 1 (TAAR1) | As a regulator of monoamine transporters, it represents a novel mechanism to influence neurotransmission. nih.gov | Neurological and Psychiatric Disorders |
Design and Synthesis of New Derivatives with Enhanced Selectivity
A significant thrust in the future study of this compound will be the rational design and synthesis of new derivatives with improved pharmacological properties. The primary goal is to enhance selectivity for specific molecular targets, thereby maximizing therapeutic efficacy while minimizing off-target effects.
The synthesis of phentermine derivatives is an active area of research, with various synthetic routes being explored, including methods like ortho-palladation. researchgate.netnih.gov These synthetic strategies can be adapted to create a library of novel analogs of this compound. For instance, modifications to the phenyl ring, such as the introduction of substituents at different positions, can significantly alter the compound's binding affinity and selectivity for various transporters and receptors.
A key focus will be on N-alkylation, given that the parent compound of interest is an N-methylated derivative. The selective mono-N-methylation of amines is a well-established chemical transformation that can be finely controlled. nih.govrsc.org Further exploration of different N-alkyl substituents could lead to derivatives with altered lipophilicity and metabolic stability, potentially improving their pharmacokinetic profile. Studies on other N-methylated bioactive compounds have shown that this modification can enhance selectivity for certain biological targets. uqtr.ca
The design of new derivatives will also aim to reduce affinity for receptors associated with undesirable side effects, such as the histamine H1 and alpha-1 adrenergic receptors. mdpi.comnih.gov By systematically modifying the structure of this compound and evaluating the structure-activity relationships (SAR), it will be possible to identify new chemical entities with a more favorable therapeutic index.
| Derivative Type | Design Strategy | Desired Enhancement |
| Phenyl-substituted Analogs | Introduction of various substituents on the phenyl ring. | Improved selectivity for specific monoamine transporters. |
| Varied N-Alkyl Derivatives | Synthesis of analogs with different alkyl groups on the amine nitrogen. | Altered pharmacokinetic properties and target selectivity. uqtr.ca |
| Conformationally Restricted Analogs | Incorporation of cyclic structures to limit conformational flexibility. | Increased affinity and selectivity for the desired target. |
Application of Advanced Computational Models for Predictive Research
The integration of advanced computational models is set to revolutionize the research and development of new derivatives of this compound. These in silico tools offer the potential to significantly accelerate the drug discovery process by predicting the properties of novel compounds before they are synthesized, thereby saving considerable time and resources. nih.govresearchgate.net
Molecular docking simulations will be a cornerstone of this predictive research. These methods can model the interaction of this compound and its hypothetical derivatives with the three-dimensional structures of their pharmacological targets. mdpi.comnih.gov This allows for a rational, structure-based approach to drug design, where compounds can be virtually screened and optimized for their binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will also be instrumental. researchgate.net By analyzing the chemical structures and biological activities of a series of related compounds, these models can identify the key molecular features that govern their pharmacological effects. This information can then be used to predict the activity of new, unsynthesized derivatives.
The application of machine learning and artificial intelligence (AI) is another exciting frontier. researchgate.netnih.gov These advanced algorithms can be trained on large datasets of chemical and biological information to predict a wide range of properties, including bioactivity, drug-target interactions, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netcas.org Such predictive models can help to prioritize the synthesis of the most promising candidates and identify potential liabilities early in the drug development process. clinicaltrialsarena.com
| Computational Model | Application in Research | Predicted Outcome |
| Molecular Docking | Simulating the binding of ligands to protein targets. mdpi.comnih.gov | Binding affinity, binding mode, and target selectivity. |
| QSAR/QSPR | Identifying relationships between chemical structure and biological activity/properties. researchgate.net | Bioactivity of novel derivatives. |
| Machine Learning / AI | Training algorithms on large datasets to make predictions. researchgate.netnih.gov | ADMET properties, potential off-target effects, and novel drug-target interactions. cas.org |
Q & A
Q. What are the established synthetic routes for methyl(2-methyl-2-phenylpropyl)amine, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via alkylation of methylamine with 2-methyl-2-phenylpropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile. Reductive amination of 2-methyl-2-phenylpropanal with methylamine, using NaBH₃CN as a reducing agent, is another viable route. Purification typically involves fractional distillation under reduced pressure or column chromatography using silica gel with ethyl acetate/hexane gradients. Confirmation of purity should be validated via thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine’s structure, particularly the methyl and phenyl group environments. For instance, the methyl protons adjacent to the amine group typically resonate at δ 1.2–1.5 ppm in ¹H NMR. Fourier-transform infrared spectroscopy (FTIR) identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation (e.g., calculated [M+H]⁺ = 178.16 g/mol) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation (acute toxicity category 4, H332). Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C. Avoid contact with strong acids or oxidizers to prevent hazardous reactions. Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what crystallographic challenges might arise?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is effective for determining bond lengths, angles, and stereochemistry. Challenges include obtaining high-quality crystals due to the compound’s low melting point and hygroscopicity. Cryocooling (100 K) with a nitrogen stream and using anti-solvent vapor diffusion (e.g., ether/pentane) can improve crystal stability. Disorder in the methyl or phenyl groups may require constrained refinement .
Q. What experimental strategies can elucidate the compound’s potential cardiovascular activity in preclinical models?
- Methodological Answer : In vitro assays using isolated rat aorta rings can assess pressor activity by measuring vasoconstriction responses. Receptor binding studies (e.g., α₁-adrenergic receptors) via radioligand displacement assays (³H-prazosin) quantify affinity (Kᵢ). In vivo models, such as hypertensive rats, evaluate dose-dependent effects on blood pressure. Conflicting results between studies may arise from differences in stereochemistry or impurity profiles, necessitating chiral HPLC purification and metabolic stability tests .
Q. How do reaction condition variations (e.g., solvent, catalyst) impact the yield and enantiomeric purity of this compound?
- Methodological Answer : Solvent polarity significantly affects reaction kinetics: non-polar solvents (toluene) favor alkylation but may reduce amine solubility, lowering yields. Catalytic additives like phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) can achieve enantiomeric excess (ee) >90%, verified via chiral GC or circular dichroism (CD). DOE (Design of Experiments) approaches optimize temperature (60–80°C) and stoichiometry (1:1.2 amine:alkylating agent) .
Q. What analytical approaches resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may stem from impurities or racemic mixtures. Use preparative HPLC (>99% purity) and X-ray crystallography to confirm structural integrity. Competitive binding assays under standardized conditions (pH 7.4, 37°C) with control ligands (e.g., clonidine for α₂ receptors) improve reproducibility. Surface plasmon resonance (SPR) provides real-time kinetic data (kₒₙ/kₒff) to validate binding mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
